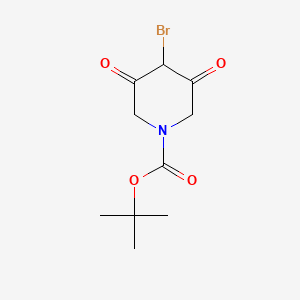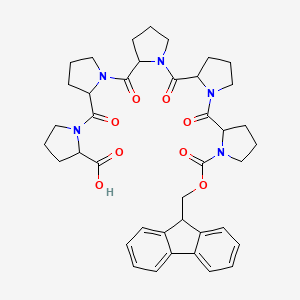![molecular formula C20H18N2O6 B12112942 2-(2-ethoxyphenoxy)-N-[(2-oxochromen-3-yl)carbonylamino]acetamide](/img/structure/B12112942.png)
2-(2-ethoxyphenoxy)-N-[(2-oxochromen-3-yl)carbonylamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[(2-oxo-chromen-3-yl)carbonylamino]-2-(2-éthoxyphénoxy)acétamide est un composé organique complexe qui a suscité l'intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe éthoxyphénoxy et un groupe chromenylcarbonylamino.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[(2-oxo-chromen-3-yl)carbonylamino]-2-(2-éthoxyphénoxy)acétamide implique généralement plusieurs étapes. Une méthode courante commence par la préparation du 2-éthoxyphénol, qui est ensuite réagi avec l'épichlorhydrine pour former le 2-(2-éthoxyphénoxy)méthyl oxirane . Cet intermédiaire est ensuite réagi avec l'acide 3-amino-2-oxo-chromene-3-carboxylique dans des conditions spécifiques pour donner le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés, impliquant souvent l'utilisation de catalyseurs et d'environnements contrôlés pour assurer la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[(2-oxo-chromen-3-yl)carbonylamino]-2-(2-éthoxyphénoxy)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'utilisation d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs courants comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe éthoxyphénoxy.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Éthylate de sodium dans l'éthanol.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amines.
Applications de la recherche scientifique
Le N-[(2-oxo-chromen-3-yl)carbonylamino]-2-(2-éthoxyphénoxy)acétamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme composé de tête dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du N-[(2-oxo-chromen-3-yl)carbonylamino]-2-(2-éthoxyphénoxy)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit aux effets biologiques observés. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
2-(2-ethoxyphenoxy)-N-[(2-oxochromen-3-yl)carbonylamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-ethoxyphenoxy)-N-[(2-oxochromen-3-yl)carbonylamino]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de 2-[(2-éthoxyphénoxy)méthyl]morpholine
- 2-[(2-éthoxyphénoxy)méthyl]oxirane
- 2-(2-Phénoxyéthoxy)éthanol
Unicité
Ce qui distingue le N-[(2-oxo-chromen-3-yl)carbonylamino]-2-(2-éthoxyphénoxy)acétamide des composés similaires, c'est sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C20H18N2O6 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
N'-[2-(2-ethoxyphenoxy)acetyl]-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C20H18N2O6/c1-2-26-16-9-5-6-10-17(16)27-12-18(23)21-22-19(24)14-11-13-7-3-4-8-15(13)28-20(14)25/h3-11H,2,12H2,1H3,(H,21,23)(H,22,24) |
Clé InChI |
NRLRZJJRDWGAEY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC3=CC=CC=C3OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B12112860.png)

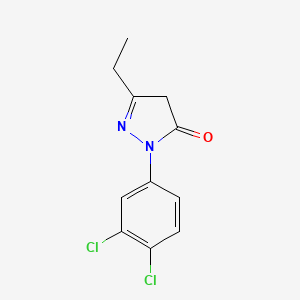
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112882.png)
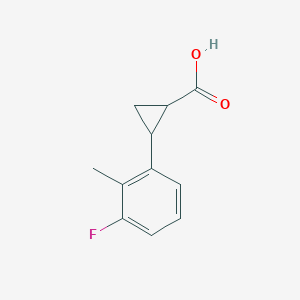

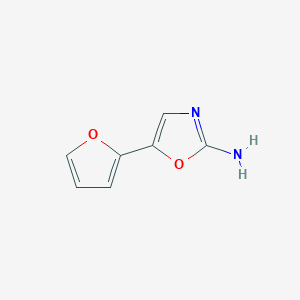


![2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid](/img/structure/B12112935.png)
![5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide](/img/structure/B12112948.png)
